3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H14N2O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid are known to inhibitsuccinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain and plays a crucial role in energy production .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target, sdh, leading to the inhibition of this enzyme . This inhibition could disrupt the normal functioning of the mitochondrial respiratory chain.
Biochemical Pathways
The inhibition of SDH by 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid would affect the tricarboxylic acid (TCA) cycle or Krebs cycle, a crucial biochemical pathway involved in energy production . The downstream effects of this disruption could include a decrease in ATP production and an increase in reactive oxygen species, potentially leading to cell death .
Result of Action
Based on the known effects of sdh inhibition, it can be inferred that the compound might lead to cell death due to disrupted energy production and increased oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- 3-Methyl-1H-pyrazole-4-carboxylic acid
- 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-Aminopyrazole-4-carboxylic acid
Uniqueness: 3-Cyclopentyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities .
Properties
IUPAC Name |
3-cyclopentyl-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-6-8(10(13)14)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJJTMAWFVZDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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